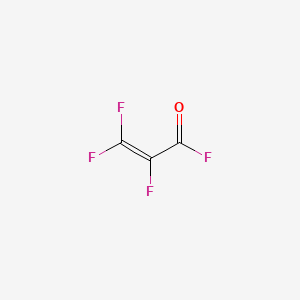

2,3,3-Trifluoroacryloyl fluoride

Description

Contextualizing Fluorinated Acryloyl Monomers within Polymer Chemistry

Fluorinated acryloyl monomers are a pivotal class of building blocks in the synthesis of high-performance fluoropolymers. man.ac.ukacs.org The incorporation of fluorine atoms into the acrylic monomer structure dramatically alters the resulting polymer's properties. youtube.compaint.org The high electronegativity of fluorine atoms creates a "shielding" effect around the carbon backbone, contributing to the polymer's stability and unique surface properties. researchgate.net This class of monomers is instrumental in developing materials for a wide array of applications, including advanced coatings, membranes, and specialty elastomers. researchgate.netrayda.co.uk

Fluorinated acrylic polymers are typically synthesized through free-radical polymerization of fluorinated acrylate (B77674) or methacrylate (B99206) monomers. youtube.com These monomers can be homopolymerized or copolymerized with non-fluorinated acrylic monomers to tailor the properties of the final polymer. youtube.com The resulting polymers often exhibit enhanced durability and resistance to environmental degradation compared to their non-fluorinated counterparts. youtube.com

The Compound 2,3,3-Trifluoroacryloyl Fluoride (B91410): A Focal Point for Research

Within the family of fluorinated acryloyl monomers, 2,3,3-Trifluoroacryloyl fluoride (TFAF) stands out as a compound of significant research interest. Its chemical structure, featuring three fluorine atoms on the acryloyl backbone and a fluorine atom in the acyl fluoride group, makes it a highly reactive and versatile monomer for polymerization. The presence of multiple fluorine atoms significantly influences its reactivity and the properties of the polymers derived from it.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,3,3-trifluoroprop-2-enoyl fluoride | nih.gov |

| CAS Number | 667-49-2 | chemicalbook.com |

| Molecular Formula | C3F4O | nih.govnih.gov |

| Molecular Weight | 128.02 g/mol | nih.gov |

| Boiling Point | 9.8°C at 760 mmHg | lookchem.com |

| Density | 1.419 g/cm³ | lookchem.com |

This table is interactive. Click on the headers to sort the data.

Foundational Principles and Academic Significance of Fluorine-Containing Materials

The academic significance of fluorine-containing materials stems from the fundamental properties of the fluorine atom itself. As the most electronegative element, fluorine's presence in a molecule induces strong polarity in covalent bonds and leads to low polarizability of the molecule as a whole. numberanalytics.comwikipedia.org This combination results in materials with low surface energy, high thermal stability, and resistance to chemical attack. numberanalytics.com

These fundamental principles are the bedrock upon which the development of a vast range of fluorinated materials is built, from non-stick coatings like Polytetrafluoroethylene (PTFE) to advanced piezoelectric materials such as Polyvinylidene fluoride (PVDF). rayda.co.uknumberanalytics.com Research into new fluorinated monomers like TFAF is crucial for pushing the boundaries of what is possible in materials science, enabling the creation of polymers with precisely tailored properties for specific and demanding applications. man.ac.uk The study of such compounds contributes to a deeper understanding of structure-property relationships in polymer science.

Research Aims and Comprehensive Outline Structure

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing on its role in advanced chemical sciences. The subsequent sections will delve into the synthesis, properties, and polymerization of TFAF, as well as the characteristics and potential applications of the resulting fluoropolymers. The structure of this article will follow a logical progression from the fundamental chemistry of the monomer to the properties of the polymers it forms, providing a detailed and scientifically accurate account of this important compound.

Structure

3D Structure

Properties

CAS No. |

667-49-2 |

|---|---|

Molecular Formula |

C3F4O |

Molecular Weight |

128.02 g/mol |

IUPAC Name |

2,3,3-trifluoroprop-2-enoyl fluoride |

InChI |

InChI=1S/C3F4O/c4-1(2(5)6)3(7)8 |

InChI Key |

SJGGAMMXIZFWSF-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(F)F)(C(=O)F)F |

Origin of Product |

United States |

Synthetic Pathways to 2,3,3 Trifluoroacryloyl Fluoride and Analogous Perfluorinated Acyl Fluorides

Established Synthetic Methodologies for 2,3,3-Trifluoroacryloyl Fluoride (B91410)

Traditional methods for synthesizing 2,3,3-Trifluoroacryloyl fluoride often involve thermal decomposition of suitable precursors or direct halogen exchange reactions.

A highly effective and convenient method for preparing this compound is through the pyrolysis of tetrafluorosuccinic anhydride (B1165640). Research has demonstrated that heating tetrafluorosuccinic anhydride over potassium fluoride at 410°C results in a remarkable 95% yield of the desired acryloyl fluoride. rsc.org This process represents a key established route to this specific compound. Lower yields are reported when the pyrolysis is conducted over an inert surface or by using disodium (B8443419) tetrafluorosuccinate as the starting material. rsc.org Pyrolytic rearrangement of other fluorinated compounds, such as trifluoromethyltrifluorovinylether at high temperatures (595°C), has also been shown to produce perfluoropropionyl fluoride, an analogous saturated acyl fluoride, albeit among several other products. google.com

| Precursor | Catalyst/Surface | Temperature | Yield | Reference |

|---|---|---|---|---|

| Tetrafluorosuccinic Anhydride | Potassium Fluoride | 410°C | 95% | rsc.org |

| Tetrafluorosuccinic Anhydride | Inert Surface | - | Lower Yield | rsc.org |

| Disodium Tetrafluorosuccinate | - | - | Lower Yield | rsc.org |

Halogen exchange (HALEX) reactions are a fundamental method for preparing organofluorine compounds. youtube.comgoogle.com In the context of acyl fluoride synthesis, this typically involves the conversion of an acyl chloride or bromide to the corresponding fluoride using a fluoride salt. The Swarts reaction, for example, utilizes inorganic fluorides like silver fluoride to replace other halogens. youtube.com

A prominent industrial application of this principle is the synthesis of trifluoroacetyl fluoride, an analogue of this compound. This process involves reacting trichloroacetyl chloride with anhydrous hydrogen fluoride in the gas phase over a chromium- and magnesium-containing catalyst. google.com While this specific example pertains to a saturated perfluoroacyl fluoride, the underlying principle of exchanging a chlorine atom for a fluorine atom is a cornerstone of established fluorination chemistry applicable to the synthesis of various acyl fluorides. youtube.comgoogle.com The efficiency of these reactions often depends on the choice of fluorinating agent and the reaction conditions. youtube.comnih.gov

Modern Approaches for Perfluoroacyl Fluoride Generation

Recent advancements have focused on developing milder and more selective methods for generating perfluoroacyl fluorides, primarily through the deoxyfluorination of the corresponding carboxylic acids.

The direct conversion of carboxylic acids to acyl fluorides via deoxyfluorination is an attractive modern strategy. nih.gov A variety of specialized reagents have been developed for this purpose, offering high efficiency and broad functional group tolerance under mild conditions. acs.orgcas.cn

Specialized Deoxyfluorination Reagents:

Benzothiazolium Salts: 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has been identified as an effective deoxyfluorinating reagent for synthesizing acyl fluorides directly from carboxylic acids. nih.gov This method is notable for its operational simplicity and the high yields achieved for a range of substrates, including aromatic, heteroaromatic, olefinic, and aliphatic carboxylic acids. nih.gov

Sulfur-based Reagents: Reagents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), and XtalFluor-E are widely used for deoxyfluorination. nih.govorganic-chemistry.org For instance, XtalFluor-E can convert carboxylic acids to acyl fluorides at room temperature, with product purification often requiring only a simple filtration. organic-chemistry.org

Phosphorus-based Reagents: A system using common chemicals like triphenylphosphine (B44618) (PPh3), N-Bromosuccinimide (NBS), and a fluoride source (e.g., Et3N–3HF) provides a rapid and practical route to acyl fluorides under mild, Brønsted acidic conditions. acs.org

All-Carbon Reagents: 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable, all-carbon-based fluorination reagent that efficiently transforms various carboxylic acids into their corresponding acyl fluorides under neutral conditions. cas.cnacs.orgorganic-chemistry.orgnih.gov

Other Reagents: The use of (Me4N)SCF3, related to N-Trifluoromethylthiophthalimide, enables the conversion of carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives. organic-chemistry.org Similarly, an in-situ generated pyridinium (B92312) trifluoromethoxide salt (PyOCF3) serves as a highly effective deoxyfluorination reagent. nih.gov

| Reagent Class | Example Reagent | Key Features | Reference |

|---|---|---|---|

| Benzothiazolium Salts | BT-SCF3 | Operates via two distinct pathways; can be used sub-stoichiometrically. | nih.gov |

| Sulfur-based | Deoxo-Fluor, XtalFluor-E | Thermally stable; effective for broad substrate scope. | nih.govorganic-chemistry.org |

| Phosphorus-based | PPh3/NBS/Fluoride | Uses inexpensive commodity chemicals; scalable. | acs.org |

| All-Carbon | CpFluor | Bench-stable; operates under neutral conditions. | cas.cnorganic-chemistry.org |

| Trifluoromethoxide/thiolate salts | PyOCF3, (Me4N)SCF3 | Mild, room temperature reactions; high functional group tolerance. | nih.govorganic-chemistry.org |

The development of methods to generate perfluoroacyl fluorides is closely linked to their application in synthesizing other valuable fluorinated molecules, such as N-trifluoromethylated (N-CF3) heterocycles. mdpi.com These motifs are of significant interest due to the unique properties that fluorine substitution imparts on molecules, including enhanced metabolic stability. mdpi.combeilstein-journals.orgd-nb.info The synthesis of these complex structures often relies on fluorinated building blocks, and the methodologies used to create perfluoroacyl fluorides are relevant to this field.

For example, the cyclization of fluoro-olefins induced by a fluoride ion can lead to the formation of N-CF3 heterocycles. mdpi.com Other routes include fluorine/halogen exchange reactions, cyclizations using N-CF3 starting materials, and electrophilic trifluoromethylation. mdpi.com The synthesis of α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines has been achieved through ring contractions of larger heterocyclic structures, where the trifluoromethyl group directs the reaction. researchgate.net While not a direct synthesis of the acyl fluoride itself, these advanced synthetic applications underscore the importance of having efficient access to reactive fluorinated precursors like perfluoroacyl fluorides.

Mechanistic Insights into Fluorinated Acyl Fluoride Synthesis

Understanding the reaction mechanisms is key to optimizing the synthesis of perfluoroacyl fluorides. For the modern deoxyfluorination methods, several mechanistic pathways have been proposed.

With Benzothiazolium Salts (BT-SCF3): Mechanistic studies suggest that BT-SCF3 can generate acyl fluorides from carboxylic acids through two parallel pathways. This dual mechanism allows the reagent to be used in sub-stoichiometric amounts. One pathway involves direct deoxyfluorination by the released ⁻SCF₃ anion, while the other involves the formation of a thioic anhydride intermediate which then reacts with a fluoride ion. nih.gov

With CpFluor: The proposed mechanism for deoxyfluorination using CpFluor involves the formation of a cyclopropenium salt intermediate. This electrophilic species is then attacked by the carboxylic acid, leading to the formation of the acyl fluoride and a ketone byproduct. cas.cnorganic-chemistry.org

With Pyridinium Trifluoromethoxide (PyOCF3): This reagent, generated in situ, is believed to undergo a slow release of fluorophosgene (COF2) and a fluoride ion. These two species then act as the electrophile and nucleophile, respectively, to convert the carboxylic acid into the acyl fluoride. nih.gov

These varied mechanisms highlight the sophisticated chemical principles that have been harnessed to provide controlled and efficient access to perfluoroacyl fluorides from readily available carboxylic acids, moving beyond the high-energy requirements of older pyrolytic or gas-phase catalytic methods.

Polymerization Kinetics and Mechanisms of 2,3,3 Trifluoroacryloyl Fluoride

Elucidation of Copolymerization Reactivity and Parameters

The reactivity of a monomer in a copolymerization system is a critical factor that dictates the composition and microstructure of the resulting polymer. This reactivity is quantified through various parameters, which are determined using established kinetic models.

Reactivity ratios (r-values) are fundamental parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. The Mayo-Lewis equation is a cornerstone model that relates the composition of the monomer feed to the instantaneous composition of the copolymer being formed. researchgate.net

For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₁₂ are the rate constants for the propagation of a chain ending in M₁ with monomer M₁ and M₂, respectively, and k₂₂ and k₂₁ are the rate constants for the propagation of a chain ending in M₂ with monomer M₂ and M₁, respectively.

To determine these reactivity ratios experimentally, several linearization methods have been developed, including the Fineman-Ross and Kelen-Tüdos methods. acs.orgepa.gov These methods involve conducting a series of copolymerization reactions with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversions.

For instance, in the copolymerization of vinylidene fluoride (B91410) (VDF, M₁) with tert-butyl 2-trifluoromethylacrylate (MAF-TBE, M₂), a structurally related fluoroacrylate, the reactivity ratios were determined to be r₁ = 0.0399 and r₂ = 0.0356 at 57 °C using the Mayo-Lewis method. rsc.org The product of these reactivity ratios (r₁r₂ ≈ 0.0014) is very close to zero, indicating a strong tendency for the monomers to alternate in the polymer chain. rsc.org

Similarly, in the cobalt-mediated radical copolymerization of VDF with 2,3,3,3-trifluoroprop-1-ene, the reactivity ratios were found to be rVDF = 0.384 ± 0.013 and r1234yf = 2.147 ± 0.129 at 60 °C using the Fineman-Ross and Kelen-Tüdos models. mdpi.comnih.gov These values suggest that the 2,3,3,3-trifluoroprop-1-ene radical prefers to add its own monomer, while the VDF radical has a higher tendency to cross-propagate. mdpi.com

A hypothetical data set for the copolymerization of 2,3,3-Trifluoroacryloyl Fluoride (M₁) with a generic comonomer (M₂) could be analyzed using these methods to yield its reactivity ratios, which would be crucial for predicting copolymer composition and properties.

Table 1: Illustrative Reactivity Ratios of Various Fluorinated Monomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Copolymerization Type |

| Vinylidene Fluoride (VDF) | tert-butyl 2-trifluoromethylacrylate (MAF-TBE) | 0.0399 | 0.0356 | 57 | Alternating rsc.org |

| Vinylidene Fluoride (VDF) | 2,3,3,3-Trifluoroprop-1-ene | 0.384 | 2.147 | 60 | Gradient/Block mdpi.com |

| 2,3,3-trifluoroprop-2-enol | Vinylidene Fluoride (VDF) | 0.11 | 0.83 | 50 | Azeotropic tendency consensus.app |

The Alfrey-Price Q-e scheme provides a semi-empirical method to quantify the general reactivity (Q) and polarity (e) of a monomer. The Q value is related to the resonance stabilization of the monomer and its corresponding radical, while the 'e' value reflects the polarity of the vinyl group, which influences the electrostatic interactions between the growing radical and the incoming monomer.

The Q and e values for a monomer can be calculated from its reactivity ratios with a reference monomer for which these parameters are known. For example, using the reactivity ratios from the copolymerization of VDF (Q = 0.015, e = 0.50) with MAF-TBE, the Q and e values for MAF-TBE were calculated to be 1.312 and 3.0, respectively. rsc.org The high positive 'e' value for MAF-TBE indicates its strong electron-accepting nature, which is characteristic of many highly fluorinated monomers. rsc.org For 2,3,3,3-trifluoroprop-1-ene, the calculated Q value was 0.03-0.04 and the 'e' value was between 0.06 and 0.94, also indicating an electron-withdrawing character. mdpi.com

These parameters are invaluable for predicting the copolymerization behavior of new monomer pairs without the need for extensive experimentation.

The kinetics of polymerization are significantly influenced by various reaction conditions, including temperature, pressure, solvent, and initiator concentration.

Temperature: An increase in temperature generally leads to a higher rate of polymerization due to the increased rate of initiator decomposition and propagation. However, it can also increase the rate of chain transfer and termination reactions, potentially leading to lower molecular weights.

Pressure: High pressure can accelerate polymerization rates and often leads to an increase in polymer molecular weight.

For instance, studies on the plasma copolymerization of fluorinated and acrylate (B77674) monomers have shown that variations in input power and the duration of on-and-off cycles in pulsed plasma significantly affect the chemical structure and deposition kinetics of the resulting polymer films. researchgate.net

Microstructural Control in Poly(this compound) and Copolymers

The microstructure of a polymer, including its regiospecificity, stereochemistry, and monomer sequence distribution, has a profound impact on its physical and chemical properties.

Regiospecificity in the polymerization of vinyl monomers refers to the orientation of monomer addition to the growing polymer chain (head-to-tail, head-to-head, or tail-to-tail). In most free-radical polymerizations, head-to-tail addition is highly favored due to the greater stability of the resulting radical. For trifluoroacrylic monomers, the bulky and electron-withdrawing fluorine atoms would likely further enforce this regioselectivity.

Stereochemical control, or tacticity, describes the relative stereochemistry of adjacent chiral centers in the polymer backbone. The formation of isotactic (same stereochemistry), syndiotactic (alternating stereochemistry), or atactic (random stereochemistry) polymers depends on the polymerization mechanism and conditions. Achieving high stereochemical control in radical polymerization is generally challenging, though specific catalysts or conditions can sometimes promote a particular tacticity.

The sequence distribution of monomers in a copolymer can range from random to alternating to blocky, and is primarily determined by the monomer reactivity ratios. rsc.org As seen with VDF and MAF-TBE, when r₁ and r₂ are both much less than 1, an alternating copolymer is formed. rsc.org When one reactivity ratio is high and the other is low, a more block-like or gradient structure can be expected. mdpi.com

The synthesis of well-defined block copolymers containing fluorinated segments is often achieved through controlled/living polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the sequential addition of different monomers to create block structures with controlled molecular weights and low dispersity. For example, block copolymers of 2,2,2-trifluoroethyl methacrylate (B99206) have been successfully synthesized using RAFT polymerization. consensus.app This technique could, in principle, be applied to this compound to create novel block copolymers with tailored properties.

Chain Transfer and Termination Pathways

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the detailed kinetic and mechanistic understanding of the polymerization of this compound. Specifically, there is a notable absence of published research focusing on the explicit chain transfer and termination pathways involved in the homopolymerization of this monomer.

Typical chain transfer agents and their corresponding transfer constants, as well as the predominant modes of termination (e.g., combination vs. disproportionation) and their rate constants, are fundamental parameters determined through rigorous kinetic studies. Such data is essential for controlling the polymerization process and tailoring the polymer architecture for specific applications.

The lack of this information for this compound indicates a potential area for future research. Investigations into these aspects would be invaluable for the development and optimization of processes to produce poly(this compound) and for a more complete understanding of its polymerization behavior.

Advanced Analytical Techniques for Characterization of 2,3,3 Trifluoroacryloyl Fluoride and Its Polymers

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed structural and compositional features of 2,3,3-trifluoroacryloyl fluoride (B91410) and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the microstructure of fluoropolymers. The high natural abundance and sensitivity of the ¹⁹F nucleus make ¹⁹F NMR particularly informative. nih.gov

¹⁹F NMR: The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the sequence of monomer units, stereochemistry, and the presence of defects or end groups in the polymer chain. nih.govbohrium.com For instance, different chemical shifts can distinguish between head-to-tail and head-to-head monomer linkages. In studies of similar fluoropolymers like poly(vinylidene fluoride-trifluoroethylene) [P(VDF-TrFE)], ¹⁹F NMR has been instrumental in identifying structural changes, such as the formation of -CF₃ side groups after electron beam irradiation. researchgate.net The large chemical shift dispersion in ¹⁹F NMR allows for the resolution of complex spectra, even in copolymers. nih.gov

¹H NMR: While ¹H NMR spectra of fluoropolymers can be complex due to strong heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H) couplings, techniques like F-H decoupled ¹H NMR can simplify these spectra. rsc.org This allows for the direct quantification of monomer content in copolymers. rsc.org In the analysis of poly(vinylidene fluoride) (PVDF), ¹H NMR, in conjunction with other NMR techniques, has been used to identify chain-end structures. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for making unambiguous resonance assignments. researchgate.netcapes.gov.br For example, ¹⁹F-¹⁹F COSY experiments can establish connectivity between different fluorine environments, helping to elucidate the polymer's microstructure. researchgate.netresearchgate.net In the study of PVDF, various 2D NMR experiments have been employed to identify and assign resonances of main-chain sequences and even very weak signals from structural defects. researchgate.net

Table 1: Representative NMR Techniques for Fluoropolymer Microstructure Analysis

| NMR Technique | Information Obtained |

| ¹⁹F NMR | Monomer sequencing, stereochemistry, defect structures, end-group analysis. |

| ¹H NMR (F-H decoupled) | Quantitative determination of monomer content. |

| ¹⁹F-¹⁹F COSY | Connectivity between different fluorine nuclei, aiding in sequence determination. |

| ¹⁹F-{¹³C} HSQC | Correlation between fluorine and carbon atoms for detailed structural assignment. |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and study the conformation of polymer chains. In the context of 2,3,3-trifluoroacryloyl fluoride and its polymers, FTIR can be used to:

Confirm the polymerization of the acryloyl fluoride monomer by observing the disappearance of the C=C bond absorption and the appearance of characteristic polymer backbone vibrations.

Identify the characteristic stretching vibrations of C-F and C=O bonds, which are prominent in these materials.

Study conformational changes in the polymer that may occur due to processing or environmental factors.

Mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of molecules. For the analysis of this compound and its polymers, various MS methods can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Pyrolysis-GC/MS is a particularly useful method for characterizing fluoropolymers. pstc.orgnih.gov In this technique, the polymer is thermally decomposed in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS. pstc.org This provides a "fingerprint" of the polymer that can be used for identification and to detect additives or subtle structural differences. pstc.orgnih.gov For example, pyrolysis-GC/MS has been successfully used to identify polytetrafluoroethylene (PTFE) in various consumer products. nih.gov For low molecular weight fluorinated compounds, which can be difficult to analyze by conventional GC/MS, high-resolution MS and chemical ionization (CI) can provide more detailed structural information. toray-research.co.jp

Secondary Ion Mass Spectrometry (SIMS): SIMS is a surface-sensitive technique that can provide elemental and molecular information about the outermost layers of a material. While specific applications to poly(this compound) are not detailed in the provided results, SIMS is a powerful tool for the surface characterization of fluoropolymers in general.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Although direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, it can be used for the analysis of fluorinated compounds. nih.gov Hyphenated techniques like HPLC-ICP-MS can be employed to detect and quantify fluorinated compounds in various matrices. nih.gov

Table 2: Mass Spectrometry Techniques for Fluoropolymer Analysis

| MS Technique | Application |

| Pyrolysis-GC/MS | Polymer identification, additive analysis, structural fingerprinting. pstc.orgnih.govrsc.org |

| High-Resolution MS/CI-MS | Structural elucidation of low molecular weight fluorinated compounds. toray-research.co.jp |

| HPLC-ICP-MS | Detection and quantification of fluorinated compounds. nih.gov |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org XPS is particularly well-suited for the analysis of fluoropolymers. acs.orgaip.org

The C 1s and F 1s core-level spectra are of primary interest. The binding energies of these electrons are sensitive to the chemical environment of the atoms. acs.org For example, the C 1s spectrum of a fluoropolymer will show distinct peaks for carbons bonded to different numbers of fluorine atoms (e.g., -CF₃, -CF₂-, -CFH-). acs.orgaip.org This allows for the detailed characterization of the polymer's surface chemistry. utl.ptacs.org XPS can also be used to study surface modifications and degradation of fluoropolymers. utl.pt For instance, it has been used to analyze the changes on the surface of high-density polyethylene (B3416737) after direct fluorination. utl.pt

Table 3: Typical Binding Energy Ranges for C 1s in Fluoropolymers

| Functional Group | Approximate Binding Energy (eV) |

| -CH₂- | ~285.0 |

| -CFH- | ~288.5 |

| -CF₂- | ~291.0 |

| -CF₃ | ~293.0 |

Note: Binding energies can vary depending on the specific polymer and instrument calibration.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. wikipedia.org EPR is a powerful tool for studying the polymerization mechanisms of vinyl monomers, including this compound, which often proceed via free-radical pathways. bruker.com

By detecting and identifying the radical intermediates formed during polymerization, EPR can provide insights into the kinetics and mechanisms of these reactions. bruker.com It can also be used to study radical-induced degradation or cross-linking in polymers. bruker.com In the context of fluoropolymers like polytetrafluoroethylene (PTFE), EPR has been used to study the rotational freedom of polymer chains by analyzing the spectra of peroxy radicals trapped within the polymer matrix. capes.gov.br The technique is sensitive to the local environment of the unpaired electron and can provide information on molecular motion. capes.gov.brpolytechnique.edu

Chromatographic Methods for Polymer Architecture Determination

Chromatographic techniques are essential for determining the molecular weight distribution and architectural characteristics of polymers.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molar mass distribution of polymers. wikipedia.orgwelch-us.com In SEC, polymer molecules in solution are separated based on their hydrodynamic volume. wikipedia.org Larger molecules elute first, followed by smaller molecules that can permeate into the pores of the stationary phase. wikipedia.org

For fluoropolymers, which are often soluble only in specific organic solvents, GPC is the appropriate SEC technique. wikipedia.org The choice of solvent and column packing material is critical for achieving good separation without unwanted interactions between the polymer and the stationary phase. welch-us.comnih.gov By calibrating the system with polymer standards of known molecular weight, the molar mass distribution (including number-average molar mass, Mₙ, and weight-average molar mass, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer sample can be determined. nih.gov Advanced detection methods, such as light scattering and viscometry, can be coupled with SEC to obtain absolute molecular weights and information about the polymer's conformation in solution. nih.gov

Microscopic and Imaging Techniques for Morphological Investigations

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and quantify surface morphology at the nanoscale. oxinst.comcovalentmetrology.com It provides three-dimensional topographical information, making it ideal for characterizing the surface of thin films made from poly(this compound). spectraresearch.com The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser and photodiode system to construct a 3D image of the surface topography. pressbooks.pub

AFM is particularly useful for assessing the surface roughness, identifying defects, and observing the phase separation in polymer blends. covalentmetrology.comresearchgate.net For fluoropolymer films, which may be used in applications requiring specific surface properties like hydrophobicity or smoothness, AFM can quantify roughness in terms of the root mean square roughness (Rₐ). pressbooks.pubresearchgate.net Studies on various fluoropolymer films, such as those made from polytetrafluoroethylene (PTFE), have used AFM to reveal surface morphologies consisting of nanoscale bumps and to determine how processing conditions affect the final surface texture. mdpi.com The technique can distinguish different components in polymer blends through phase imaging, which maps variations in material properties like adhesion and viscoelasticity across the surface. covalentmetrology.com This capability would allow for the investigation of how poly(this compound) domains are structured when blended with other polymers.

Table 2: Example of Surface Roughness Data from AFM Analysis of a Polymer Thin Film

| Parameter | Symbol | Value | Description |

| Scan Area | - | 5 µm x 5 µm | The dimensions of the scanned surface area. |

| Mean Height | Zₘₑₐₙ | 15.2 nm | The average height of the surface features within the scan area. |

| Root Mean Square Roughness | Rₐ | 2.1 nm | The standard deviation of the surface height profile from the mean line. |

| Peak-to-Valley Roughness | Rₜ | 18.5 nm | The vertical distance between the highest peak and the lowest valley. |

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) spectroscopy is a powerful combination for the micro-characterization of materials. houstonem.com SEM provides high-resolution images of a sample's surface morphology by scanning it with a focused beam of electrons. houstonem.com This is useful for examining the microstructure, texture, and potential defects in polymers derived from this compound. scielo.br EDX, an analytical technique integrated with SEM, provides elemental identification and quantitative compositional information. houstonem.com When the electron beam strikes the sample, atoms emit characteristic X-rays, and the EDX detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance. houstonem.com

For poly(this compound), SEM can reveal details about the film's homogeneity, porosity, and the structure of any fillers or composite materials. scielo.brresearchgate.net The EDX component is crucial for confirming the chemical composition of the polymer. researchgate.net It can generate elemental maps showing the spatial distribution of carbon, fluorine, and oxygen across the sample surface, which is useful for verifying the uniformity of the fluoropolymer coating or identifying impurities. houstonem.comrsc.org However, a significant research finding in the analysis of fluoropolymers is the challenge of fluorine mobility. acs.org The high energy of the electron beam can cause specimen damage and induce the migration of fluorine atoms, potentially affecting the accuracy of interface width measurements and elemental quantification. acs.orgresearchgate.net This necessitates careful optimization of acquisition parameters, such as using lower beam energy and minimizing exposure time, to obtain reliable results. researchgate.net

Table 3: Representative Elemental Composition from SEM-EDX Analysis

| Element | Symbol | Atomic % | Weight % |

| Carbon | C | 37.5 | 28.1 |

| Oxygen | O | 12.5 | 12.5 |

| Fluorine | F | 50.0 | 59.4 |

| Total | 100.0 | 100.0 |

Techniques for Thin Film and Surface Characterization

Variable Angle Spectroscopic Ellipsometry (VASE) for Optical Properties

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical properties of thin films with high precision. utah.eduholmarc.com The technique measures the change in polarization of light as it reflects from a sample surface. youtube.com By analyzing this polarization change at multiple wavelengths and angles of incidence, VASE can accurately determine properties like the film's refractive index (n) and extinction coefficient (k). utah.eduresearchgate.net

For thin films of poly(this compound), VASE is an ideal characterization tool. Fluoropolymers are of significant interest for optical applications, such as antireflective coatings and advanced photolithography, where precise knowledge of their optical constants is critical. researchgate.net The refractive index (n) describes how fast light travels through the material, while the extinction coefficient (k) quantifies the amount of light absorbed at a specific wavelength. youtube.com A parameterized model, such as the Tauc-Lorentz model, is often used to fit the experimental ellipsometry data, allowing for the calculation of the complex refractive index across a wide spectral range. researchgate.net Research on fluoropolymers for 157 nm lithography has demonstrated the use of VUV-VASE (Vacuum Ultraviolet VASE) to identify materials with exceptionally low absorbance, a key requirement for high-transmission pellicles. researchgate.net This analysis formally accounts for optical artifacts like Fresnel interference fringes, while simultaneously determining the film thickness and complex index of refraction. researchgate.net

Table 4: Example of Optical Properties for a Fluoropolymer Thin Film Measured by VASE

| Wavelength (nm) | Angle of Incidence | Film Thickness (nm) | Refractive Index (n) | Extinction Coefficient (k) |

| 633 | 75° | 150.0 | 1.38 | 0.001 |

| 405 | 75° | 150.0 | 1.39 | 0.002 |

| 193 | 75° | 150.0 | 1.45 | 0.008 |

| 157 | 75° | 150.0 | 1.51 | 0.015 |

Computational and Theoretical Studies on 2,3,3 Trifluoroacryloyl Fluoride and Fluoropolymers

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, which solve the Schrödinger equation for a given system, provide detailed information about electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) Applications in Fluoropolymer Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules and materials, including polymers. rsc.org DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave-function-based methods for large systems. rsc.org

In the context of fluoropolymers, DFT is extensively used to investigate various properties. For instance, DFT calculations can predict the electronic band gap of polymers, a crucial parameter for applications in electronics and optoelectronics. arxiv.org The choice of the functional and basis set is critical for the accuracy of DFT calculations. nih.gov Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, often provide more accurate band gap predictions compared to standard generalized gradient approximation (GGA) functionals. beilstein-journals.orgresearchgate.net Studies on conjugated polymers have shown that functionals like B3PW91 can yield accurate band gap values. researchgate.net

DFT is also employed to study the interactions between polymer chains and other molecules or surfaces. This is particularly relevant for understanding the surface properties of fluoropolymers, such as their hydrophobicity and chemical resistance. Furthermore, DFT calculations can elucidate the mechanisms of thermal degradation of fluoropolymers by simulating the bond dissociation energies and identifying the likely fragmentation pathways. iastate.edu

A study on various two-dimensional halide monolayers using DFT with the HSE hybrid functional demonstrated the ability to predict electronic bandgaps ranging from 3.0 to 7.5 eV. nih.govresearchgate.net Such approaches could be applied to predict the electronic properties of polymers derived from 2,3,3-Trifluoroacryloyl fluoride (B91410).

Semi-Empirical and Ab Initio Methodologies

While DFT is highly popular, other quantum chemical methods also play a significant role. Ab initio methods, which are based on first principles without empirical parameterization, offer high accuracy but are computationally expensive. For large systems like polymers, their application is often limited to smaller oligomeric models.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them suitable for larger molecules. Although less accurate than ab initio or DFT methods, they can provide valuable qualitative insights and trends.

For small molecules analogous to 2,3,3-Trifluoroacryloyl fluoride, such as trifluoroacetyl triflate (CF3C(O)OSO2CF3), conformational analysis has been successfully performed using DFT calculations in conjunction with experimental vibrational spectroscopy. mdpi.compreprints.org These studies compute potential energy surfaces as a function of key dihedral angles to identify stable conformers. mdpi.compreprints.org Similar computational approaches could be employed to determine the conformational preferences of this compound, which would be crucial for understanding its polymerization behavior. A conformational analysis of trifluoroacetyl triflate using the B3P86/6-31+g(d) approximation identified three minima on the potential energy surface, with the global minimum being a syn-anti conformer. mdpi.compreprints.org

Molecular Modeling and Simulation of Polymer Systems

Molecular modeling and simulation techniques bridge the gap between the quantum mechanical description of individual molecules and the macroscopic properties of bulk materials. These methods use classical mechanics to simulate the dynamic behavior of large ensembles of molecules.

Prediction of Polymer Properties (e.g., Bandgap) using Computational Methods

Molecular dynamics (MD) simulations are a powerful tool for predicting various properties of polymer systems. mdpi.com In MD, the trajectories of atoms and molecules are calculated by integrating Newton's equations of motion, where the forces are derived from a force field. mdpi.com All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into the structure and dynamics of polymer brushes and their interactions with solvents. rsc.orgacs.org

For fluoropolymers, MD simulations can be used to study properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules within the polymer matrix. For instance, MD simulations have been used to investigate the wettability of poly(vinylidene fluoride) (PVDF) surfaces, revealing that amorphous surfaces are less hydrophobic than crystalline ones. acs.org

The prediction of electronic properties like the band gap for a large number of polymers can be computationally expensive using high-fidelity quantum mechanical methods. Therefore, a common strategy is to use DFT calculations on oligomers to extrapolate the properties of the polymer. rsc.org The choice of the oligomer length and the method for extrapolation are critical for obtaining accurate results. For conjugated polymers, it has been shown that modifying the oligomer models by truncating alkyl side chains and extending the conjugated backbone can significantly improve the correlation between the calculated HOMO-LUMO gap and the experimental optical band gap. rsc.org

| Polymer System | Property Predicted | Computational Method | Key Finding |

| Conjugated Polymers | Optical Band Gap | DFT and Machine Learning | Integration of DFT with ML models significantly improves prediction accuracy. rsc.org |

| Poly(vinylidene fluoride) | Wettability | All-atom Molecular Dynamics | Amorphous surfaces are less hydrophobic than crystalline surfaces. acs.org |

| Oxide Perovskites | Band Gap | DFT and Machine Learning | A systematic band-gap correction can be applied to DFT-GGA results. aps.org |

| Two-dimensional Halides | Electronic Band Gap | DFT (HSE functional) | Band gaps range from 3.0 to 7.5 eV. nih.govabo.fi |

Multi-Fidelity Information Fusion and Machine Learning in Polymer Science

The vastness of the polymer design space necessitates the use of high-throughput screening methods, where computational approaches play a pivotal role. Machine learning (ML) has emerged as a powerful tool to accelerate the discovery of new polymers with desired properties. researchgate.netaip.orgijisae.org ML models can be trained on existing experimental or computational data to predict the properties of new, un-synthesized polymers. iastate.edunih.gov

A significant challenge in applying ML to polymer science is the availability of large, high-quality datasets. iastate.edu To address this, multi-fidelity information fusion approaches are being developed. wipo.intarxiv.orgaimsciences.orgsiam.org These methods combine a small amount of high-fidelity (accurate but expensive) data with a larger amount of low-fidelity (less accurate but cheap) data to build robust predictive models. wipo.int For example, a multi-fidelity model for predicting polymer band gaps could use a few accurate results from hybrid DFT calculations (high-fidelity) and a large number of results from less accurate GGA DFT calculations (low-fidelity). researchgate.net Such models have been shown to outperform models trained on only high-fidelity data. researchgate.net

Recent reviews highlight the growing application of various ML algorithms, such as random forests and artificial neural networks, in predicting a wide range of polymer properties, including thermal, mechanical, and electrical characteristics. iastate.eduijisae.orgnih.gov

| Machine Learning Approach | Application in Polymer Science | Benefit |

| Multi-fidelity Co-kriging | Prediction of polymer band gaps | Outperforms single-fidelity models by combining high- and low-fidelity DFT data. researchgate.net |

| Random Forest | Prediction of thermal properties (Tg, Td, Tm) | Achieved high R² scores in predicting glass transition, thermal decomposition, and melting temperatures. nih.gov |

| Artificial Neural Networks | Prediction of melting temperature (Tm) | Offers an affordable and accurate alternative to experimental evaluation. ijisae.org |

| Polymer Genome Project | Near-instantaneous prediction of various polymer properties | Utilizes a database of pre-computed properties and ML models for rapid screening. aip.org |

Mechanistic Insights through Computational Chemistry

Computational chemistry provides a powerful lens to investigate the mechanisms of chemical reactions, including polymerization and degradation processes. By mapping the potential energy surface of a reaction, computational methods can identify transition states, calculate activation energies, and predict reaction pathways.

For fluoropolymers, understanding the polymerization mechanism of monomers like this compound is crucial for controlling the polymer's architecture and properties. While specific studies on this monomer are scarce, computational investigations into the polymerization of other fluoroacrylates can provide valuable insights. These studies can help determine the reactivity of the monomer, the stereochemistry of the resulting polymer, and the influence of initiators and solvents on the reaction.

Furthermore, computational methods are instrumental in studying the degradation of fluoropolymers. For instance, ReaxFF molecular dynamics simulations, combined with DFT calculations, have been used to investigate the products of incomplete combustion of fluoropolymers. iastate.edu These simulations can identify potential hazardous byproducts and provide mechanistic insights into their formation, which is crucial for assessing the environmental impact of these materials. iastate.edu

Computational studies on the reactions of fluorine atoms with various molecules can also shed light on the fundamental reactivity of fluorinated compounds. wisc.edu For example, dual-level direct dynamics methods have been used to study the multichannel reactions of fluorine atoms with HOCl and HOBr, providing detailed information about the reaction kinetics and dominant pathways. wisc.edu

Reaction Pathway Mapping and Transition State Analysis

Detailed computational studies involving reaction pathway mapping and transition state analysis for the polymerization or other reactions of this compound are not present in the currently accessible scientific literature. Research in the field of computational chemistry often employs methods like Density Functional Theory (DFT) to model chemical reactions. These methods allow for the calculation of potential energy surfaces, which in turn helps in mapping the most likely reaction pathways. By identifying the transition state structures—the highest energy points along a reaction coordinate—scientists can calculate activation energies, providing insight into reaction kinetics.

For analogous fluorinated acrylates, it is understood that the strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic structure of the double bond and the carbonyl group. This affects the monomer's reactivity and the stereochemistry of the resulting polymer. A theoretical study on a similar compound, for instance, might investigate the radical or anionic polymerization mechanisms, detailing the energetics of initiation, propagation, and termination steps. However, no such specific data for this compound has been published.

Without specific studies, any discussion on the reaction pathways would be purely speculative and fall outside the scope of this scientifically grounded article.

Intermolecular Interactions and Fluoride Recognition

The study of intermolecular interactions is crucial for understanding the properties of materials and for designing molecules with specific functions, such as fluoride recognition. While there is extensive research on fluoride recognition by various organic and inorganic systems, there is no specific literature detailing the intermolecular interactions of this compound in this context.

The concept of Fluoride Ion Affinity (FIA) is a key metric in the study of Lewis acidity and has been computationally determined for a wide range of compounds. This value quantifies the energy released when a Lewis acid binds to a fluoride ion in the gas phase. While FIA values for numerous Lewis acids have been calculated and tabulated, this compound is not among the compounds for which this data is publicly available.

In the context of fluoropolymers, the interactions between polymer chains, which are dictated by the nature of the monomers, determine the bulk properties of the material. The highly polar C-F bonds in this compound would be expected to lead to significant dipole-dipole interactions. However, without specific computational or experimental data, a detailed analysis of these interactions and their role in fluoride recognition remains unfeasible.

Future Research Directions and Unexplored Avenues for 2,3,3 Trifluoroacryloyl Fluoride

Development of Sustainable Synthesis Protocols

The conventional synthesis of fluorinated compounds often involves energy-intensive processes and the use of hazardous reagents, presenting significant environmental and safety concerns scribd.comresearchgate.net. A critical future research direction is the development of green and sustainable synthetic routes for 2,3,3-Trifluoroacryloyl fluoride (B91410).

Future investigations should focus on several key areas:

Continuous-Flow Chemistry: Transitioning from traditional batch synthesis to continuous-flow microreactor systems can offer enhanced safety, improved reaction control, and higher yields for the production of reactive intermediates like acryloyl fluorides researchgate.netnih.gov. Research in this area would involve designing and optimizing a flow process for the fluorination and subsequent conversion of precursors to 2,3,3-Trifluoroacryloyl fluoride, minimizing reaction times and the need for large solvent volumes nih.gov.

Catalytic Fluorination: Exploring novel catalytic systems for selective fluorination can reduce the reliance on stoichiometric and often aggressive fluorinating agents. This includes investigating transition-metal-catalyzed or organocatalytic methods that can efficiently introduce fluorine atoms with high atom economy.

Bio-Based Precursors: A forward-looking approach involves investigating the use of renewable, bio-based platform chemicals, such as furfural, as starting materials for fluorinated monomers mdpi.com. This avenue aligns with the principles of green chemistry by reducing the dependence on petrochemical feedstocks researchgate.netmdpi.com.

Alternative Fluorine Sources: Research into safer and more easily handled fluorine sources to replace hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride is paramount. This could involve the use of novel nucleophilic or electrophilic fluorinating agents that are more stable and selective nih.gov.

A comparative analysis of potential green synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Research Challenges |

| Continuous-Flow Synthesis | Enhanced safety, better process control, scalability, reduced waste researchgate.netnih.gov. | Reactor design, optimization of reaction parameters (flow rate, temperature, pressure). |

| Catalytic Fluorination | High atom economy, reduced use of harsh reagents, increased selectivity researchgate.net. | Catalyst development and stability, reaction mechanism elucidation. |

| Bio-Based Feedstocks | Reduced carbon footprint, utilization of renewable resources mdpi.com. | Multi-step conversion processes, compatibility of bio-derived molecules with fluorination chemistry. |

| Alternative Fluorinating Agents | Improved handling safety, milder reaction conditions nih.gov. | Reagent cost and availability, optimization of reactivity for specific substrates. |

Innovations in Controlled Polymerization Methodologies

To fully exploit the potential of this compound, it is essential to move beyond conventional free-radical polymerization, which offers poor control over polymer architecture, molecular weight, and dispersity acs.org. Future research must focus on adapting and optimizing reversible-deactivation radical polymerization (RDRP) techniques for this highly electron-deficient monomer.

The primary RDRP methods for investigation include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique for polymerizing a wide range of monomers, including some fluorinated acrylates researchgate.netnist.govacs.org. Future work should aim to identify suitable catalyst/ligand systems that can effectively control the polymerization of this compound, mitigating potential side reactions and achieving well-defined polymers with low dispersity researchgate.net.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is known for its tolerance to a broad array of functional groups and monomer types fluorine1.ru. A key research avenue is the rational design and synthesis of RAFT agents specifically tailored to the high reactivity of this compound. This would enable the production of polymers with predictable molecular weights and narrow molecular weight distributions researchgate.netfluorine1.ru.

Nitroxide-Mediated Polymerization (NMP): While typically used for styrenic and acrylic monomers, NMP could be a viable metal-free alternative mdpi.com. Research should explore the use of novel nitroxides and initiating systems capable of controlling the polymerization of highly fluorinated and electrophilic monomers.

A comparison of these controlled polymerization techniques as they apply to fluoromonomers is detailed in Table 2.

| Technique | Key Advantages for Fluoromonomers | Research Focus for this compound |

| ATRP | Versatile, allows for synthesis of various architectures acs.org. | Development of highly active and stable catalysts; optimizing initiation efficiency. |

| RAFT | Wide monomer scope, metal-free, tolerant to impurities researchgate.netfluorine1.ru. | Design of suitable RAFT agents (e.g., trithiocarbonates, dithiobenzoates) to control the highly reactive monomer. |

| NMP | Metal-free, simple formulation mdpi.com. | Synthesis of new nitroxides to effectively mediate the polymerization of electron-poor fluoroalkenes. |

Integration of Advanced Characterization with Computational Approaches

A synergistic approach combining advanced experimental characterization with computational modeling is crucial for accelerating the development of materials based on poly(this compound). This integrated strategy can provide deep insights into structure-property relationships.

Future research in this domain should include:

Computational Modeling: Employing Density Functional Theory (DFT) and other ab initio methods to predict the reactivity of the this compound monomer, model its polymerization kinetics, and calculate the energetic and electronic properties of the resulting polymer dntb.gov.uayale.edunih.gov. Such simulations can guide the selection of optimal polymerization conditions and predict key material properties like thermal stability and dielectric constant researchgate.net.

Advanced Spectroscopic and Chromatographic Analysis: Utilizing sophisticated characterization techniques to validate computational models and thoroughly analyze the synthesized polymers. This includes multi-dimensional Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Size Exclusion Chromatography (SEC) to determine molecular weight distributions, and mass spectrometry techniques for end-group analysis measurlabs.comdntb.gov.ua.

Surface and Thermal Property Investigation: Characterizing the unique properties of the polymer using techniques such as Inverse Gas Chromatography (IGC) to determine surface energy and acid-base properties, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal transitions and stability measurlabs.commdpi.comresearchgate.net.

This integrated feedback loop, where computational predictions guide experimental work and characterization data refines theoretical models, will be instrumental in designing polymers with tailored properties.

Design of Novel Fluoropolymer Architectures for Targeted Functionality

Controlled polymerization techniques open the door to creating complex and well-defined macromolecular architectures that go beyond simple linear homopolymers acs.orgresearchgate.net. Future research should leverage these methods to synthesize novel polymer architectures incorporating this compound for targeted functionalities.

Unexplored architectural avenues include:

Block Copolymers: Synthesizing amphiphilic block copolymers where one block is the hydrophobic and oleophobic poly(this compound) and the other is a hydrophilic segment. These materials could self-assemble into unique nanostructures for applications in drug delivery or as advanced surfactants nist.gov.

Graft Copolymers: Grafting poly(this compound) chains from a different polymer backbone (or vice versa) to create materials that combine the properties of both components rsc.orgdntb.gov.ua. This is a powerful strategy for modifying the surface properties of commodity polymers, imparting low surface energy and chemical resistance acs.org.

Star and Branched Polymers: Creating star-shaped or hyperbranched polymers with a high density of fluorinated end groups researchgate.nettaylorfrancis.com. Such architectures could lead to materials with unique solution viscosity, enhanced solubility, and distinct film-forming properties compared to their linear analogues.

These advanced architectures would allow for precise control over the final material properties, enabling the design of functional surfaces, membranes, and responsive materials researchgate.netresearchgate.net.

Expanding the Application Landscape of Poly(this compound)

The anticipated unique properties of poly(this compound)—such as exceptional chemical resistance, thermal stability, low refractive index, and low surface energy—suggest a wide range of potential high-value applications researchgate.netresearchgate.net. Future research should be directed at demonstrating the utility of this polymer in several key technological areas.

Potential application areas for focused research are summarized in Table 3.

| Potential Application Area | Relevant Polymer Properties | Future Research Focus |

| Advanced Coatings | Low surface energy, hydrophobicity, oleophobicity, chemical resistance rsc.org. | Development of anti-fouling, anti-graffiti, and self-cleaning surfaces for marine, architectural, and textile applications. |

| High-Performance Membranes | High chemical and thermal stability, tunable porosity (in block copolymers) dntb.gov.ua. | Fabrication and testing of membranes for gas separation, pervaporation, and use in aggressive chemical environments like fuel cells sci-hub.se. |

| Optical Materials | Low refractive index, high transparency, thermal stability researchgate.net. | Synthesis of polymers for use as claddings in optical fibers, anti-reflective coatings, and in advanced optical devices. |

| Biomedical Devices | Biocompatibility, chemical inertness, low protein adsorption mdpi.com. | Investigation of the polymer for use as coatings on medical implants, stents, and in microfluidic devices to prevent biofouling. |

| Energy Storage and Conversion | Dielectric properties, thermal stability, chemical inertness researchgate.netmdpi.com. | Exploration as binder materials or separators in high-energy-density lithium-ion batteries and as durable components in fuel cell assemblies acs.org. |

By systematically exploring these avenues, the scientific community can establish poly(this compound) as a key material in the portfolio of advanced fluoropolymers, driving innovation across multiple industrial sectors.

Q & A

Q. What are the recommended methods for synthesizing 2,3,3-Trifluoroacryloyl fluoride in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination reactions using precursors like trifluoronitrosomethane. For example, Banks et al. (1969) demonstrated its preparation via the reaction of trifluoronitrosomethane with trifluoroacryloyl fluoride under controlled anhydrous conditions, yielding perfluoro-(3-azabut-2-enoyl) fluoride as an intermediate . Key parameters include maintaining sub-zero temperatures (-30°C to 0°C) and using inert gas environments to prevent hydrolysis. Catalysts such as boron trifluoride etherate may enhance reaction efficiency.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and vinyl proton environments.

- Mass Spectrometry (MS) : High-resolution MS (e.g., NIST protocols) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect characteristic carbonyl (C=O) and C-F stretching vibrations (~1850 cm and 1100–1250 cm, respectively).

Cross-reference data with published spectra in databases like NIST Chemistry WebBook to validate results .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation exposure (H333 hazard) .

- First Aid : In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention .

- Storage : Keep in sealed, corrosion-resistant containers under inert gas (e.g., argon) to avoid moisture-induced decomposition.

Advanced Research Questions

Q. What reaction mechanisms explain the formation of perfluoro-(3-azabut-2-enoyl) fluoride from this compound?

- Methodological Answer : The reaction proceeds via a radical-mediated pathway. Trifluoronitrosomethane acts as both a fluorinating agent and nitrosyl radical source. Electron paramagnetic resonance (EPR) studies suggest that the trifluoroacryloyl fluoride’s α,β-unsaturated carbonyl system undergoes nucleophilic attack, followed by fluorine migration to stabilize the intermediate . Kinetic studies at varying temperatures (e.g., 0°C vs. -30°C) can elucidate activation barriers and regioselectivity.

Q. How can computational chemistry methods be applied to study this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for fluorination reactions to predict regioselectivity and thermodynamic stability of products.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., THF or DMF) to optimize reaction conditions .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl carbon) to identify reactive sites for nucleophilic additions.

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated acryloyl derivatives?

- Methodological Answer :

- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .

- Multi-Technique Validation : Compare NMR, IR, and MS data across independent studies to identify systematic errors.

- Isotopic Labeling : Use - or -labeled analogs to distinguish overlapping signals in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.